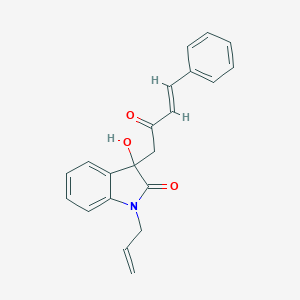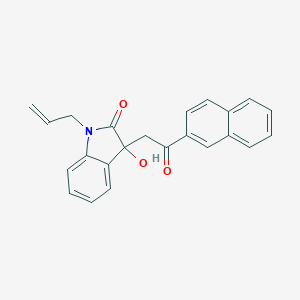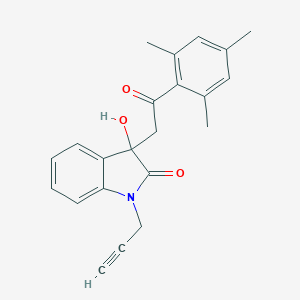
5-bromo-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This molecule is also known as BRD4 inhibitor, which is a chemical compound that inhibits the activity of the BRD4 protein. The BRD4 protein plays a crucial role in the regulation of gene expression, and its inhibition can lead to several beneficial effects.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one involves the inhibition of the BRD4 protein. The BRD4 protein plays a critical role in the regulation of gene expression by binding to acetylated histones. The inhibition of this protein leads to the suppression of gene expression, which can have several beneficial effects, such as the suppression of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one are still under investigation. However, several studies have shown that this compound can lead to the suppression of cancer cell growth and proliferation. In addition, this compound has been shown to sensitize cancer cells to other forms of treatment, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 5-bromo-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its high yield and purity. This compound is relatively easy to synthesize, and its purity can be increased through further purification techniques. However, one of the limitations of using this compound is its potential toxicity. This compound can be toxic at high concentrations, and precautions should be taken when handling this compound.
Direcciones Futuras
There are several future directions for the research of 5-bromo-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. One of the most promising areas of research is in the development of new cancer treatments. Several studies have shown that the inhibition of the BRD4 protein can lead to the suppression of cancer cell growth and proliferation. Further research in this area could lead to the development of new and more effective cancer treatments. Another future direction for research is in the study of the biochemical and physiological effects of this compound. Further research in this area could lead to a better understanding of the mechanisms of action of this compound and its potential applications in various areas of scientific research.
Métodos De Síntesis
The synthesis of 5-bromo-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one with bromine in the presence of a suitable catalyst. The yield of this reaction is generally high, and the purity of the product can be increased through further purification techniques.
Aplicaciones Científicas De Investigación
The BRD4 inhibitor has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of research is in the field of cancer treatment. Several studies have shown that the inhibition of the BRD4 protein can lead to the suppression of cancer cell growth and proliferation. This inhibition can also sensitize cancer cells to other forms of treatment, such as chemotherapy and radiation therapy.
Propiedades
Nombre del producto |
5-bromo-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C18H14BrNO3 |
Peso molecular |
372.2 g/mol |
Nombre IUPAC |
5-bromo-3-hydroxy-3-[(Z)-2-oxo-4-phenylbut-3-enyl]-1H-indol-2-one |
InChI |
InChI=1S/C18H14BrNO3/c19-13-7-9-16-15(10-13)18(23,17(22)20-16)11-14(21)8-6-12-4-2-1-3-5-12/h1-10,23H,11H2,(H,20,22)/b8-6- |
Clave InChI |
UTPAHIYYZUPGHZ-VURMDHGXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-allyl-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214651.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214652.png)

![1-allyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214655.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214657.png)
![1-Allyl-3-hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214658.png)
![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214662.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214664.png)

![1-ethyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214669.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214671.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214673.png)